2-{[(4-Chloro-2-methylphenoxy)acetyl]amino}benzamide
2-{[(4-Chloro-2-methylphenoxy)acetyl]amino}benzamide
Brand Name:
Vulcanchem
CAS No.:
349477-08-3
VCID:
VC0397758
InChI:
InChI=1S/C16H15ClN2O3/c1-10-8-11(17)6-7-14(10)22-9-15(20)19-13-5-3-2-4-12(13)16(18)21/h2-8H,9H2,1H3,(H2,18,21)(H,19,20)
SMILES:
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC=C2C(=O)N
Molecular Formula:
C16H15ClN2O3
Molecular Weight:
318.75g/mol
2-{[(4-Chloro-2-methylphenoxy)acetyl]amino}benzamide
CAS No.: 349477-08-3
Main Products
VCID: VC0397758
Molecular Formula: C16H15ClN2O3
Molecular Weight: 318.75g/mol
CAS No. | 349477-08-3 |
---|---|
Product Name | 2-{[(4-Chloro-2-methylphenoxy)acetyl]amino}benzamide |
Molecular Formula | C16H15ClN2O3 |
Molecular Weight | 318.75g/mol |
IUPAC Name | 2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]benzamide |
Standard InChI | InChI=1S/C16H15ClN2O3/c1-10-8-11(17)6-7-14(10)22-9-15(20)19-13-5-3-2-4-12(13)16(18)21/h2-8H,9H2,1H3,(H2,18,21)(H,19,20) |
Standard InChIKey | VLQXPKQVWVONQH-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC=C2C(=O)N |
Canonical SMILES | CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC=C2C(=O)N |
PubChem Compound | 870409 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume